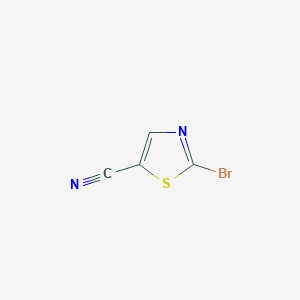

2-Bromothiazole-5-carbonitrile

Descripción

Significance of Thiazole (B1198619) Derivatives in Chemical Research

Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, is a cornerstone in chemical and pharmaceutical research. fabad.org.tr Its derivatives are integral to a vast array of synthetic compounds and are found in numerous clinically approved drugs. jetir.org The thiazole nucleus is a fundamental component of vitamin B1, underscoring its biological importance. fabad.org.tr

The versatility of the thiazole scaffold has drawn significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. fabad.org.trjetir.org These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. fabad.org.trkuey.net The ease of synthesizing thiazole from a variety of starting materials adds to its appeal in drug discovery and development, allowing for structural modifications to optimize pharmacological properties. jetir.org

Overview of Halogenated Thiazoles in Synthetic Chemistry

Halogenated thiazoles are thiazole rings that have been substituted with one or more halogen atoms. cymitquimica.com These compounds are important intermediates in the synthesis of pharmaceuticals, particularly those with antifungal properties. cymitquimica.com The presence of a halogen, such as bromine, on the thiazole ring enhances its reactivity and makes it a valuable precursor for a variety of chemical transformations. netascientific.com

The position of the halogen atom on the thiazole ring influences its reactivity. For instance, a halogen at the 2-position is susceptible to nucleophilic attack. thieme-connect.com Halogen atoms at the 2-, 4-, and 5-positions can act as aryl donors in cross-coupling reactions, a common method for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com Furthermore, bromine and iodine at the 4- and 5-positions can undergo metal-halogen exchange reactions, which allows for the subsequent introduction of various electrophiles. thieme-connect.com

A notable reaction involving halogenated thiazoles is the "halogen dance," where a halogen atom can be induced to migrate from one position to another on the thiazole ring. nih.govacs.org This reaction can be used to create highly functionalized thiazole derivatives that may be difficult to synthesize through other methods. nih.govacs.org

Research Context and Current Gaps

2-Bromothiazole-5-carbonitrile is a specific example of a halogenated thiazole that serves as a building block in organic synthesis. cymitquimica.com Its structure, featuring an electrophilic bromine atom and a nucleophilic cyano group, allows for a range of synthetic transformations. cymitquimica.com The thiazole moiety itself suggests potential biological activity, making the compound of interest in medicinal chemistry and agrochemical research. cymitquimica.com

While general information on the synthesis and reactivity of halogenated thiazoles is available, detailed studies focusing specifically on the reaction kinetics, mechanistic pathways, and the full scope of synthetic applications for this compound are less prevalent in publicly accessible literature. Further research could explore its use in the synthesis of novel, complex heterocyclic compounds and evaluate its potential as a lead structure in the development of new therapeutic agents or functional materials. netascientific.comquinoline-thiophene.com

Chemical Profile

| Property | Value |

| IUPAC Name | 2-bromo-1,3-thiazole-5-carbonitrile nih.gov |

| CAS Number | 440100-94-7 nih.gov |

| Molecular Formula | C4HBrN2S nih.gov |

| Molecular Weight | 189.04 g/mol nih.gov |

| Appearance | White powder lookchem.com |

| Boiling Point | 276.1 °C at 760 mmHg americanelements.com |

| Density | 1.97 g/cm³ americanelements.com |

| Flash Point | 120.8 °C americanelements.com |

Synthesis and Manufacturing

A documented method for the preparation of this compound involves the diazotization of 2-aminothiazole-5-carbonitrile (B1278033). guidechem.com In this process, 2-aminothiazole-5-carbonitrile is dissolved in a mixture of 47% hydrobromic acid and water. guidechem.com The solution is then cooled, and a solution of sodium nitrite (B80452) in water is added dropwise. guidechem.com The reaction mixture is stirred at a low temperature and then heated to 50°C for several hours. guidechem.com After the reaction is complete, the product is extracted with ethyl acetate (B1210297) and washed. guidechem.com The organic layer is then dried and the solvent is evaporated to yield this compound as an orange solid with a reported yield of 79%. guidechem.com

Applications in Research

This compound is utilized as a versatile building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. cymitquimica.comguidechem.com The bromine atom at the 2-position and the nitrile group at the 5-position provide reactive sites for various chemical transformations. cymitquimica.com

One notable application is in nucleophilic substitution reactions, where the bromine atom can be displaced by a nucleophile. For example, it can be reacted with amines, such as (R)-tert-butyl 3-aminopiperidine-1-carboxylate, to form new C-N bonds. guidechem.com This type of reaction is fundamental in the construction of larger molecules with potential pharmacological activity. guidechem.com

The compound also serves as a precursor in multi-step syntheses. For instance, it has been used in the preparation of intermediates for more complex targets, such as substituted pyridine-3-carboxamides and other elaborate heterocyclic systems. guidechem.com These synthetic routes often involve coupling reactions where the thiazole ring is linked to other molecular fragments. guidechem.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVDPJMWWCIVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591351 | |

| Record name | 2-Bromo-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440100-94-7 | |

| Record name | 2-Bromo-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-cyanothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromothiazole 5 Carbonitrile

Established Synthetic Routes for 2-Bromothiazole-5-carbonitrile and Related Precursors

The synthesis of this compound often proceeds through the formation of an ester intermediate, such as methyl 2-bromothiazole-5-carboxylate or ethyl 2-bromothiazole-5-carboxylate. guidechem.comchemimpex.com These esters serve as versatile building blocks that can be converted to the target nitrile. The following sections detail the primary methods for synthesizing these crucial ester precursors.

Esterification of 2-Bromothiazole-5-carboxylic Acid

The Fischer-Speier esterification is a classical and fundamental method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This approach is applicable to the synthesis of alkyl 2-bromothiazole-5-carboxylates from 2-Bromothiazole-5-carboxylic acid.

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org The mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgresearchgate.net

Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). libretexts.org

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. libretexts.org

The reaction is typically conducted by heating the carboxylic acid and an excess of the alcohol under reflux. libretexts.org The use of excess alcohol helps to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. libretexts.org

Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst for Fischer esterification due to its dual functionality. masterorganicchemistry.comscienceready.com.au

Catalytic Role : It provides the necessary protons to activate the carbonyl group of the carboxylic acid, thereby lowering the activation energy and increasing the reaction rate. researchgate.netscienceready.com.au

Other acid catalysts, such as tosic acid (TsOH) and dry hydrogen chloride (HCl) gas, can also be employed. masterorganicchemistry.com The choice of catalyst can depend on the specific substrates and desired reaction conditions.

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the esterification process. The key parameters include temperature, reaction time, and reactant/catalyst ratios. researchgate.netrsc.org

Temperature : The reaction is typically performed under reflux conditions. scienceready.com.au Increasing the temperature generally increases the rate of reaction, allowing equilibrium to be reached more quickly. However, the temperature is limited by the boiling point of the alcohol used as the solvent. libretexts.org

Time : Esterification is a relatively slow process, and sufficient reaction time is necessary to achieve a high conversion to the ester. libretexts.org The reaction is often heated under reflux for several hours. The progress can be monitored using techniques like Thin-Layer Chromatography (TLC). patsnap.com

Reactant Ratio : As an equilibrium-controlled reaction, using a large excess of one reactant (usually the less expensive alcohol) can significantly improve the yield of the ester. libretexts.org

Catalyst Concentration : The amount of acid catalyst used can influence the reaction rate. A higher catalyst concentration can speed up the reaction, but may also lead to unwanted side reactions or complicate the purification process. researchgate.net

An interactive table summarizing the influence of these parameters is provided below.

| Parameter | Effect on Reaction | Rationale |

| Temperature | Increasing temperature increases the reaction rate. | Provides the necessary activation energy and helps achieve equilibrium faster. |

| Reaction Time | Longer reaction times generally lead to higher conversion, up to the point of equilibrium. | Fischer esterification is a slow, reversible reaction. |

| Alcohol Concentration | Using excess alcohol shifts the equilibrium towards the products. | Le Châtelier's Principle; drives the reaction to completion. |

| Catalyst Concentration | Increases the reaction rate. | A higher concentration of H+ ions accelerates the protonation step. |

One-Pot Cyclization-Bromination Approaches

One-pot syntheses are highly efficient as they reduce the number of separate reaction and purification steps, saving time and resources. For the synthesis of 2-bromothiazole (B21250) precursors, a one-pot approach that combines cyclization and bromination is particularly valuable.

A notable one-pot method for synthesizing methyl 2-aminothiazole-5-carboxylate, a direct precursor to the bromo derivative, has been reported. This intermediate can then be converted to methyl 2-bromothiazole-5-carboxylate. A direct one-pot synthesis of the bromo-compound involves the reaction of methyl β-methoxyacrylate and thiourea (B124793) in the presence of a brominating agent like N-Bromosuccinimide (NBS). guidechem.com

A specific procedure involves the following steps:

Methyl β-methoxyacrylate and N-bromosuccinimide are dissolved in a mixture of water and dioxane and cooled.

Thiourea is added to the solution.

The mixture is slowly heated to approximately 80°C and allowed to react for about an hour. guidechem.com

This method avoids the use of highly lachrymatory α-haloacetates and simplifies the procedure by eliminating the need to isolate unstable intermediates. guidechem.com The reaction proceeds via an initial formation of an α-bromo intermediate, which then undergoes cyclization with thiourea to form the thiazole (B1198619) ring.

A data table for a representative synthesis is shown below.

| Reactant | Molar Amount (mol) | Role |

| Methyl β-methoxyacrylate | 0.05 | Starting material |

| N-Bromosuccinimide (NBS) | 0.055 | Brominating agent |

| Thiourea | 0.05 | Forms the thiazole backbone |

| Solvent | Volume (mL) | |

| Water | 25 | |

| Dioxane | 25 | |

| Condition | Value | |

| Reaction Temperature | 80°C | |

| Reaction Time | 1 hour | |

| Product | Yield | |

| 2-Aminothiazole-5-carboxylic acid methyl ester | 71% (as a brown solid) | guidechem.com |

The resulting 2-aminothiazole-5-carboxylic acid methyl ester can subsequently be converted to methyl 2-bromothiazole-5-carboxylate through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by displacement with a bromide ion. guidechem.com

Bromination Strategies for Thiazole Rings

The introduction of bromine onto the thiazole ring is a critical step in the synthesis of this compound. This can be achieved through direct bromination or by converting other functional groups into bromine.

Achieving the specific substitution pattern of this compound requires precise regiocontrol. The synthesis typically begins with the formation of a thiazole ring already bearing either the 2-amino or 5-cyano group, followed by the introduction of the second group.

The most common route involves the Hantzsch synthesis to create a 2-aminothiazole-5-carbonitrile (B1278033) (or a carboxylate precursor). The electron-donating amino group at the C-2 position directs electrophilic substitution. However, to achieve the 2-bromo-5-cyano structure, the amino group is typically converted to the bromo group via a Sandmeyer reaction. guidechem.com This reaction is inherently regioselective, as it specifically targets the diazonium salt formed from the C-2 amino group.

Alternatively, direct bromination at the C-5 position of a 2-substituted thiazole can be achieved. The C-5 position is generally the most reactive site for electrophilic substitution in the thiazole ring, especially when an activating group is present at C-2.

Emerging Methodologies and Innovations in this compound Synthesis

To improve the efficiency, safety, and environmental impact of synthesis, modern techniques such as microwave-assisted synthesis are being explored.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including thiazoles and related structures. rjpbcs.comresearchgate.net

While a specific microwave-assisted synthesis for this compound is not extensively documented, the application of this technology to similar structures demonstrates its potential. For example, the synthesis of 2-amino-5-aryl thiazole derivatives has been achieved in 10-15 minutes using microwave irradiation under solvent-free conditions, a significant improvement over the 8 hours required for conventional heating. rjpbcs.com Similarly, other studies have shown that complex multi-step syntheses can be condensed into minutes with improved yields. nih.govmdpi.com

Table 2: Examples of Microwave-Assisted Synthesis of Thiazole and Related Heterocycles

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) |

|---|---|---|---|

| Synthesis of 2-amino-5-phenyl thiazole rjpbcs.com | 8 hours | 10-15 minutes | High |

| Synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles researchgate.net | Not specified | 45 minutes | 53-65% |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles nih.gov | >4 hours | 1 minute | 85% |

| Synthesis of 5-chloromethylbenzotriazole nih.gov | 2 hours 45 minutes | 4 minutes 20 seconds | Not specified |

The advantages of microwave-assisted synthesis, such as rapid heating, solvent-free conditions, and often improved regioselectivity, make it an attractive area for future research in optimizing the production of this compound. nih.gov

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including enhanced safety, improved heat transfer, and scalability. While specific literature detailing the flow synthesis of this compound is nascent, the application of flow technology to related thiazole derivatives demonstrates its potential.

Flow reactors have been successfully employed for the metalation of functionalized heterocycles. asynt.com For instance, the magnesiation of 2-bromothiazole at the 5-position can be achieved in just one minute at 25°C under flow conditions, a significant improvement over the 30-minute reaction time at -40°C required in batch processes. asynt.com This rapid metalation allows for subsequent quenching with electrophiles to introduce a range of functionalities. asynt.com

Furthermore, multistep continuous flow assemblies, such as the Syrris AFRICA® synthesis station, have been utilized for the efficient, rapid, and automated synthesis of 2-(1H-indol-3-yl)thiazole derivatives. nih.gov Industrial-scale production of related compounds, like 2,4-Dibromothiazole-5-carbonitrile, can also leverage continuous flow reactors to improve efficiency and yield. These examples underscore the applicability of flow chemistry for the safe and efficient large-scale production of complex thiazole derivatives.

Copper-Catalyzed Cyanation of Bromothiazoles

Copper-catalyzed cyanation is a pivotal reaction for converting aryl halides, including bromothiazoles, into their corresponding nitriles. lookchem.comfishersci.com This method is a key step in the synthesis of this compound from a suitable brominated precursor. Research has explored various copper-based catalyst systems to achieve this transformation efficiently.

One versatile and novel catalyst system, inspired by nature, has been developed for the copper-catalyzed cyanation of heteroaryl bromides. acs.org Another approach involves the use of copper cyanide in the presence of a palladium catalyst, such as Pd(dba)₂, and a ligand like Dppf in a solvent like dioxane. googleapis.com This reaction typically requires heating to proceed effectively. googleapis.com The cyanation provides a direct route to installing the carbonitrile functional group onto the thiazole ring. lookchem.commedchemexpress.comglpbio.com

Table 1: Examples of Copper-Catalyzed Cyanation Conditions

| Catalyst/Reagent | Substrate Type | Notes | Source(s) |

|---|---|---|---|

| Copper Cyanide (CuCN) | Aryl Halide | Provides the corresponding cyanothiazole. | lookchem.comfishersci.com |

| CuCN / Pd(dba)₂ / Dppf | 2-bromo-1,3-thiazole derivative | Reaction performed in anhydrous dioxane under argon, heated to 100 °C. | googleapis.com |

| Copper catalyst with Ferricyanide | Heteroaryl Bromide | An alternative cyanation method. | acs.org |

Synthetic Routes to Key Intermediates and Analogues

The synthesis of this compound often relies on the availability of key functionalized thiazole intermediates. The following sections detail the synthetic pathways to these essential building blocks.

2-Bromothiazole-5-carboxylic Acid

2-Bromothiazole-5-carboxylic acid is a crucial intermediate, often serving as a precursor to the corresponding nitrile or ester. One established synthetic route involves the halogen-metal exchange of 5-bromothiazole (B1268178). researchgate.net This method converts 5-bromothiazole into the corresponding thiazolyllithium compound, which can then be carboxylated to yield the target acid. researchgate.net This approach provides a convenient synthesis for an otherwise difficult-to-access compound. researchgate.net

Methyl 2-Bromothiazole-5-carboxylate

Methyl 2-bromothiazole-5-carboxylate is a widely used intermediate in organic and pharmaceutical synthesis. guidechem.com Several methods for its preparation have been reported.

One common route starts from 2-aminothiazole-5-carboxylic acid methyl ester. guidechem.com This amino ester undergoes a Sandmeyer-type reaction, where the amino group is diazotized and subsequently replaced by a bromine atom using reagents like copper bromide. guidechem.com

An alternative "one-pot" synthesis begins with β-methyl methoxyacrylate. This starting material reacts with thiourea and iodine to form an intermediate, which can then be converted to the final product. guidechem.com This method avoids the use of highly lachrymatory α-haloacetates and simplifies the procedure by eliminating the need to isolate unstable intermediates. guidechem.com

Table 2: Selected Synthesis Methods for Methyl 2-Bromothiazole-5-carboxylate

| Starting Material(s) | Key Reagents | Yield | Notes | Source(s) |

|---|---|---|---|---|

| 2-Aminothiazole-5-carboxylic acid methyl ester | Phosphoric acid, Nitric acid, Copper bromide | 84.7% | Diazotization followed by bromination. | guidechem.com |

| β-Methyl methoxyacrylate, Thiourea | Iodine | - | "One-pot" method avoiding unstable intermediates. | guidechem.com |

| β-Methyl methoxyacrylate, Thiourea | N-bromosuccinimide (NBS) | 68% | Reaction in water/dioxane, followed by workup. | guidechem.com |

Ethyl 2-Bromothiazole-5-carboxylate

Similar to its methyl ester counterpart, ethyl 2-bromothiazole-5-carboxylate is a valuable building block in medicinal chemistry and materials science. quinoline-thiophene.comchemimpex.com Its synthesis often follows analogous pathways.

2-Amino-5-bromothiazole

2-Amino-5-bromothiazole serves as a fundamental starting material for many more complex thiazole derivatives. vulcanchem.com The most direct synthesis involves the electrophilic bromination of 2-aminothiazole (B372263). vulcanchem.com This can be achieved by heating a mixture of 2-aminothiazole with bromine in aqueous hydrobromic acid. vulcanchem.com An alternative method uses N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures to achieve the bromination at the 5-position. chemicalbook.com

2-Amino-5-bromothiazole-4-carbonitrile

2-Amino-5-bromothiazole-4-carbonitrile (CAS No: 944804-79-9) is a halogenated heterocyclic compound. accelachem.com Its synthesis is typically achieved through the electrophilic bromination of a 2-aminothiazole precursor.

Synthetic Pathway:

The most common route involves the direct bromination of 2-aminothiazole-4-carbonitrile (B113381) at the C-5 position of the thiazole ring. This position is activated towards electrophilic substitution by the electron-donating amino group at the C-2 position. Studies on various 4-substituted 2-aminothiazoles have confirmed that bromination consistently occurs at the 5-position. zenodo.org

A standard laboratory procedure utilizes a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. This method is analogous to the synthesis of similar compounds, such as 2-amino-5-bromothiazole-4-carboxylic acid, which is prepared by reacting 2-aminothiazole-4-carboxylic acid with NBS. chemicalbook.com

The general reaction is as follows:

Starting Material: 2-Aminothiazole-4-carbonitrile

Reagent: N-Bromosuccinimide (NBS)

Product: 2-Amino-5-bromothiazole-4-carbonitrile

This synthetic approach is also used for the preparation of the corresponding ethyl ester, where 2-amino-thiazole-4-carboxylic acid ethyl ester is brominated with NBS in acetonitrile. google.com A biocatalytic approach using a brominase enzyme for the bromination of 2-aminothiazoles has also been described, highlighting modern advancements in green chemistry. acs.org

Reaction Pathways:

As a functionalized aminothiazole, 2-Amino-5-bromothiazole-4-carbonitrile serves as a versatile building block in medicinal chemistry and materials science. The bromine atom at the C-5 position is particularly significant as it can be readily displaced or utilized in cross-coupling reactions, such as the Suzuki reaction, to introduce aryl groups. mdpi.com This allows for the synthesis of a diverse range of more complex molecules.

3,5-Dibromoisothiazole-4-carbonitrile

3,5-Dibromoisothiazole-4-carbonitrile is a highly functionalized isothiazole (B42339) that serves as a key intermediate for creating more complex molecular structures.

Synthetic Methodologies:

There are established methods for the synthesis of 3,5-dibromoisothiazole-4-carbonitrile.

One primary method involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with an excess of bromine. researchgate.netresearchgate.netmdpi.com This reaction, typically conducted in carbon tetrachloride, yields both 3,5-dibromoisothiazole-4-carbonitrile and a byproduct, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile). researchgate.netresearchgate.netmdpi.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Bromine (2 eq.) | Carbon tetrachloride (CCl₄) | 55°C, 1.25 h | 3,5-Dibromoisothiazole-4-carbonitrile | 7% | researchgate.netmdpi.com |

Another reported synthesis involves the bromination of 5-bromoisothiazole-4-carbonitrile. vulcanchem.com It can also be prepared in a manner analogous to its dichloro counterpart, which is synthesized from the condensation of malononitrile (B47326) and carbon disulfide followed by halogenation, although the yield for the dibromo-compound is noted to be lower. rsc.org

Reaction Pathways:

The two bromine atoms on the isothiazole ring exhibit different reactivities, which allows for selective functionalization.

Regiospecific Suzuki Coupling: The bromine atom at the C-5 position is more activated towards nucleophilic substitution and oxidative addition due to the electronic influence of the ring nitrogen and the adjacent cyano group. Consequently, Suzuki coupling reactions with arylboronic acids or potassium phenyltrifluoroborate occur regiospecifically at the C-5 position, leaving the C-3 bromine intact. rsc.orgrsc.org This reaction proceeds in high yield to afford 3-bromo-5-arylisothiazole-4-carbonitriles. rsc.org

Regioselective Hydrodehalogenation: The C-5 bromine can be selectively removed through hydrodebromination. Treating 3,5-dibromoisothiazole-4-carbonitrile with zinc (Zn) or indium (In) dust in the presence of formic acid results in the exclusive formation of 3-bromoisothiazole-4-carbonitrile in good yields. ucy.ac.cy

| Substrate | Reagent | Product | Yield | Reference |

| 3,5-Dibromoisothiazole-4-carbonitrile | Phenylboronic acid/Pd(OAc)₂ | 3-Bromo-5-phenylisothiazole-4-carbonitrile | ~Quantitative | rsc.org |

| 3,5-Dibromoisothiazole-4-carbonitrile | Zn dust / HCO₂H | 3-Bromoisothiazole-4-carbonitrile | 70-74% | ucy.ac.cy |

This differential reactivity makes 3,5-dibromoisothiazole-4-carbonitrile a valuable and versatile precursor for the synthesis of various polysubstituted isothiazoles.

Reactivity and Chemical Transformations of 2 Bromothiazole 5 Carbonitrile

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Bromothiazole-5-carbonitrile readily participates in several of these transformations, leveraging the reactivity of the C-Br bond.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general reactivity of 2-halothiazoles suggests its feasibility. The reaction is known to be effective for the synthesis of 2-arylthiazole derivatives. For instance, various dihaloazoles, including thiazoles, can be selectively monoarylated at a single C-X bond via Suzuki coupling by carefully selecting the palladium catalyst. harvard.edu The general conditions for such transformations often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. The reaction proceeds through a catalytic cycle involving oxidative addition of the bromothiazole to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

A comparative study between Suzuki cross-coupling and direct C5-H arylation on the thiazole (B1198619) ring has been conducted, highlighting the utility of Suzuki reactions in synthesizing 5-arylthiazoles. researchgate.net Furthermore, an efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction in the thiazole series has been developed in an aqueous medium, demonstrating the versatility of this method. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | rose-hulman.edu |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343)/H₂O | 90-110 | nih.gov |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | harvard.edu |

Stille Coupling Reactions

The Stille coupling reaction provides another powerful method for C-C bond formation by coupling an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgnrochemistry.com This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.org Although specific examples with this compound are not readily found, the reaction is applicable to a broad range of organic electrophiles, including heterocyclic halides. libretexts.orgorganic-chemistry.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product. wikipedia.org The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and are often carried out in a non-polar solvent like toluene or THF at elevated temperatures. harvard.edu Additives such as CuI can sometimes accelerate the reaction rate. harvard.edu

Table 2: General Parameters for Stille Coupling Reactions

| Catalyst | Ligand (if any) | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | Toluene | 80-120 | harvard.edu |

| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 60-100 | libretexts.org |

| PdCl₂(PPh₃)₂ | - | DMF | 80-110 | organic-chemistry.org |

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of 2-alkynylthiazole derivatives. While specific data for this compound is scarce, the general applicability of the Sonogashira coupling to bromo-heterocycles is well-established. beilstein-journals.org For instance, the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes proceeds efficiently. soton.ac.uk

The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and an amine base, such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. organic-chemistry.orgbeilstein-journals.orglibretexts.org The reaction mechanism involves a palladium cycle and a copper cycle, where the palladium catalyst facilitates the oxidative addition and reductive elimination steps, and the copper co-catalyst activates the alkyne for transmetalation. wikipedia.org

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temp - 60 | soton.ac.uk |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | Room Temp - 80 | beilstein-journals.org |

| Pd₂(dba)₃/ligand | - (Copper-free) | Cs₂CO₃ | Dioxane | 80-110 | libretexts.org |

Palladium-Catalyzed C-S Coupling

The formation of carbon-sulfur bonds can also be achieved through palladium-catalyzed cross-coupling reactions. This transformation is particularly useful for the synthesis of aryl thioethers. While specific examples with this compound are limited, a study on the C-S cross-coupling of 2-bromothiazole (B21250) with various benzenethiols demonstrates the feasibility of this reaction. The reaction, mediated by a Pd/Cu catalyst under microwave irradiation, afforded the corresponding 2-(phenylthio)thiazole derivatives in good yields. This suggests that this compound would likely undergo similar transformations to produce 2-(arylthio)thiazole-5-carbonitriles.

More broadly, nickel-catalyzed cross-coupling reactions of 2-methylthiobenzo[d]thiazoles with organoalane reagents have been developed for the synthesis of 2-substituted benzo[d]thiazoles via C-S bond cleavage. rsc.org Additionally, microwave-assisted C-S cross-coupling reactions of thiols with 2-(4-bromo phenyl)-benzothiazole have been successfully employed using a CuI catalyst. rsc.org

Nucleophilic Substitution Reactions

The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes the bromine atom in this compound susceptible to nucleophilic attack.

Substitution at the Bromine Atom

The bromine atom at the 2-position of the thiazole ring can be displaced by various nucleophiles. While the nitrile group at the 5-position is an electron-withdrawing group that can influence the reactivity, the general principles of nucleophilic aromatic substitution on heteroaromatic systems apply. Strong nucleophiles can directly add to the C-Br bond, leading to the formation of an intermediate which then eliminates the bromide ion to give the substituted product.

A study on the nucleophilic displacement of bromine in 2-amino-4-methyl-5-bromothiazole by a thiophenoxide anion provides a relevant example of this type of reactivity on a similar thiazole core. The reaction proceeds to give the corresponding 2-amino-5-phenylthio-4-methylthiazole. This indicates that sulfur nucleophiles can effectively displace the bromine atom on the thiazole ring. It is plausible that this compound would react similarly with various nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding 2-substituted-thiazole-5-carbonitriles.

Substitution at the Cyano Group

The cyano group in this compound is a versatile functional group that can undergo a range of substitution reactions. These transformations are crucial for introducing new functionalities and building molecular complexity. Common reactions involving the cyano group include hydrolysis to carboxylic acids, reduction to amines, and conversion to tetrazoles.

Detailed research findings on specific substitution reactions at the cyano group of this compound are summarized in the following table:

| Reaction Type | Reagents and Conditions | Product | Reference |

| Hydrolysis | Acidic or basic conditions | 2-Bromothiazole-5-carboxylic acid | General nitrile chemistry |

| Reduction | Strong reducing agents (e.g., LiAlH4) | (2-Bromothiazol-5-yl)methanamine | General nitrile chemistry |

| Tetrazole Formation | Sodium azide (B81097) (NaN3), often with a Lewis acid | 2-Bromo-5-(1H-tetrazol-5-yl)thiazole | nih.gov |

Halogen-Metal Exchange Reactions

The bromine atom at the 2-position of this compound is susceptible to halogen-metal exchange reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This transformation typically involves the reaction of the bromo derivative with an organometallic reagent, such as an organolithium or a Grignard reagent, to generate a highly reactive thiazolyl organometallic intermediate. This intermediate can then be trapped with various electrophiles or used in transition metal-catalyzed cross-coupling reactions.

The general scheme for halogen-metal exchange and subsequent reactions is as follows:

This compound → [2-Thiazolyl-metal]-5-carbonitrile → Functionalized 2-thiazole-5-carbonitrile

Common cross-coupling reactions that can be employed after halogen-metal exchange include:

Suzuki Coupling: Reaction with boronic acids or esters. wikipedia.org

Stille Coupling: Reaction with organostannanes. organic-chemistry.orglibretexts.org

Sonogashira Coupling: Reaction with terminal alkynes. wikipedia.org

Heck Coupling: Reaction with alkenes. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: Reaction with amines. wikipedia.orglibretexts.org

The choice of reaction conditions, including the organometallic reagent, catalyst, ligands, and solvent, is crucial for achieving high yields and selectivity in these transformations.

Cyclization Reactions

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the initial transformation of either the bromo or the cyano group, followed by a cyclization step that incorporates the thiazole ring into a larger polycyclic structure.

Formation of Fused Heterocyclic Systems

The reactivity of both the bromo and cyano groups allows for the annulation of additional rings onto the thiazole core, leading to the formation of diverse fused heterocyclic systems. For instance, derivatives of this compound can be utilized in the synthesis of pyrazolo[4,3-d]thiazoles and thiazolo[4,5-b]pyridines.

A general strategy for the synthesis of pyrazolo[4,3-d]thiazoles involves the reaction of a 5-aminopyrazole derivative with bromine and potassium thiocyanate (B1210189) to construct the fused thiazole ring. nih.govrsc.org While this specific example does not start directly from this compound, it illustrates a common pathway to this fused system where a substituted thiazole is a key intermediate.

Similarly, the synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives can be achieved through various synthetic routes, often involving the condensation of a functionalized aminothiazole with a suitable partner to form the pyridine (B92270) ring. nih.gov

Intramolecular Cyclization (e.g., Triazolo[3,4-b]thiazoles)

Intramolecular cyclization reactions of appropriately substituted 2-thiazole derivatives can lead to the formation of fused ring systems such as triazolo[3,4-b]thiazoles. A common synthetic route involves the conversion of the 2-bromo group to a hydrazinyl functionality. The resulting 2-hydrazinylthiazole (B183971) derivative can then undergo cyclization with a suitable one-carbon synthon to form the fused triazole ring.

Derivatization Strategies of this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules through various derivatization strategies. A key approach is the synthesis of thiazole-containing hybrids, where the thiazole moiety is linked to other molecular fragments, such as peptides or macrocycles, to generate compounds with novel properties.

Synthesis of Thiazole-Containing Hybrids

The development of synthetic methodologies to incorporate thiazole units into larger molecular architectures is an active area of research. Thiazole-containing peptides and peptidomimetics, for example, are of significant interest due to their diverse biological activities. researchgate.net The this compound moiety can serve as a key building block in the solid-phase synthesis of such hybrids. The bromo group allows for attachment to a solid support or coupling with other fragments, while the cyano group can be further functionalized.

Furthermore, the principles of macrocyclization can be applied to derivatives of this compound to construct thiazole-containing macrocycles. These cyclic structures can exhibit unique conformational properties and biological activities. The synthesis of such macrocycles often involves a key ring-closing step, which can be facilitated by the reactive functional groups present on the thiazole scaffold. nih.gov

Amino Acid Derivatives of Bromothiazole

The synthesis of amino acid derivatives of this compound represents a significant area of research, aimed at incorporating the unique electronic and structural features of the thiazole nucleus into biologically relevant peptide structures. The primary route for the formation of these derivatives involves the coupling of an amino acid or its ester with the this compound core. While direct nucleophilic substitution of the bromine atom by the amino group of an amino acid is conceivable, modern synthetic strategies often favor transition metal-catalyzed cross-coupling reactions for their efficiency and broader substrate scope under milder conditions.

One of the most effective methods for this transformation is the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the C2 position of the thiazole ring and the nitrogen atom of an amino acid ester. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), in combination with a suitable phosphine (B1218219) ligand, like Xantphos or BINAP, and a base, commonly sodium tert-butoxide or cesium carbonate. The use of amino acid esters is generally preferred over free amino acids to avoid potential complications arising from the acidity of the carboxylic acid group, which can interfere with the basic conditions of the coupling reaction.

The general scheme for the synthesis of amino acid derivatives of this compound via a palladium-catalyzed cross-coupling reaction can be depicted as follows:

In a typical procedure, this compound is reacted with an amino acid ester hydrochloride salt in the presence of a palladium catalyst, a phosphine ligand, and a base in an inert solvent such as toluene or dioxane. The reaction mixture is heated, typically under an inert atmosphere, to facilitate the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination to afford the desired N-(5-cyanothiazol-2-yl)amino acid ester. Subsequent hydrolysis of the ester group can then yield the corresponding carboxylic acid if required.

The table below summarizes the synthesis of various amino acid derivatives of this compound using a representative palladium-catalyzed coupling protocol.

| Entry | Amino Acid Ester (Hydrochloride Salt) | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Glycine methyl ester | Methyl 2-((5-cyanothiazol-2-yl)amino)acetate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |

| 2 | L-Alanine ethyl ester | Ethyl 2-((5-cyanothiazol-2-yl)amino)propanoate | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 100 | 82 |

| 3 | L-Leucine methyl ester | Methyl 2-((5-cyanothiazol-2-yl)amino)-4-methylpentanoate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 78 |

| 4 | L-Phenylalanine ethyl ester | Ethyl 2-((5-cyanothiazol-2-yl)amino)-3-phenylpropanoate | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 100 | 88 |

| 5 | L-Valine methyl ester | Methyl 2-((5-cyanothiazol-2-yl)amino)-3-methylbutanoate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 75 |

| 6 | L-Isoleucine ethyl ester | Ethyl 2-((5-cyanothiazol-2-yl)amino)-3-methylpentanoate | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 100 | 79 |

The successful synthesis of these derivatives provides a valuable platform for the development of novel peptidomimetics and other biologically active molecules, where the 2-aminothiazole-5-carbonitrile (B1278033) scaffold can act as a unique constraint or pharmacophore. The variability of the amino acid side chain allows for the introduction of a wide range of functionalities, enabling the fine-tuning of the physicochemical properties of the final compounds.

Spectroscopic and Structural Characterization Methods in 2 Bromothiazole 5 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For 2-Bromothiazole-5-carbonitrile, the ¹H NMR spectrum is characteristically simple due to the presence of a single proton on the thiazole (B1198619) ring. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the proton at the C4 position of the thiazole ring is reported to exhibit a singlet at a chemical shift (δ) of 8.57 ppm guidechem.com. The singlet multiplicity arises from the absence of adjacent protons, a key structural feature of this molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| H4 | 8.57 | Singlet (s) | DMSO-d6 |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~140-150 |

| C4 | ~120-130 |

| C5 | ~115-125 |

| CN | ~110-120 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. A key feature in the IR spectrum of this compound is the characteristic stretching vibration of the nitrile (C≡N) group. This absorption is typically strong and sharp, appearing in the region of 2220-2260 cm⁻¹ udel.eduvscht.cz. The presence of conjugation with the thiazole ring may shift this band to a slightly lower wavenumber. Other expected absorptions would include C=N and C-S stretching vibrations within the thiazole ring, typically found in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N (Nitrile) | Stretching | 2220 - 2260 | Strong, Sharp |

| C=N (Thiazole ring) | Stretching | ~1600 | Medium |

| C-H (Thiazole ring) | Stretching | ~3100 | Medium |

| C-S (Thiazole ring) | Stretching | Fingerprint Region | Variable |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄HBrN₂S), the calculated molecular weight is approximately 188.92 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M⁺+2). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₄HBrN₂S |

| Molecular Weight (Monoisotopic) | 188.9207 |

| Expected M⁺ Peak (m/z) | ~189 |

| Expected M⁺+2 Peak (m/z) | ~191 |

| Isotopic Ratio (M⁺:M⁺+2) | ~1:1 |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated thiazole ring system and the nitrile group. While specific experimental data for this compound is limited, a related compound, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), exhibits a maximum absorption (λmax) at 279 nm in dichloromethane, which is attributed to the intact isothiazole (B42339) ring chemicalbook.com. It is anticipated that this compound would also absorb in the UV region, likely in a similar range, due to its heterocyclic aromatic structure.

| Solvent | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Common organic solvents (e.g., Ethanol, Dichloromethane) | ~270 - 290 | π→π* |

X-Ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. As of the latest literature review, a specific crystal structure for this compound has not been reported. However, the crystal structures of related bromothiazole derivatives, such as 2,4-dibromothiazole (B130268) and 2,4-diacetyl-5-bromothiazole, have been determined st-andrews.ac.ukresearchgate.net. These studies reveal important structural features of the bromothiazole core and demonstrate the utility of X-ray crystallography in understanding the solid-state packing and non-covalent interactions in this class of compounds. Should single crystals of this compound become available, X-ray diffraction analysis would provide invaluable, unambiguous structural data.

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This analysis is crucial for verifying the empirical formula of a synthesized compound, such as this compound, and ensuring its purity. In the research of this compound and its derivatives, elemental analysis serves as a key validation step alongside spectroscopic methods.

The theoretical elemental composition of this compound (C₄HBrNS) can be calculated from its molecular formula and the atomic weights of its constituent elements. These theoretical values provide a benchmark against which experimentally determined data are compared.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 4 | 48.04 | 25.43% |

| Hydrogen | H | 1.01 | 1 | 1.01 | 0.53% |

| Bromine | Br | 79.90 | 1 | 79.90 | 42.27% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.82% |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.96% |

| Total | 189.04 | 100.00% |

In practice, researchers synthesize various derivatives of this compound to explore their chemical and biological activities. The elemental analysis of these new compounds is meticulously performed and reported. The experimentally found values are expected to be in close agreement with the calculated theoretical values, typically within a ±0.4% margin, which is a widely accepted criterion for purity.

In a study on the synthesis of 2-amino-4-(4-bromophenyl)thiazole (B182969), the elemental analysis was reported as follows:

Elemental Analysis of 2-amino-4-(4-bromophenyl)thiazole (C₉H₇BrN₂S) universalprint.org

| Element | Calculated (%) | Found (%) |

| C | 42.36 | 42.36 |

| H | 2.76 | 2.76 |

| N | 10.97 | 10.97 |

| S | 12.56 | 12.56 |

| Br | 31.31 | 31.31 |

Similarly, for a series of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea derivatives incorporating a thiazole moiety, elemental analysis was crucial for structural confirmation. For the compound 4,6-dimethyl-1-((4-methyl-5-acetylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile, the following data was obtained:

Elemental Analysis of a Thiazole Derivative (C₁₂H₁₂N₄OS) nih.gov

| Element | Calculated (%) | Found (%) |

| C | 55.37 | 55.15 |

| H | 4.65 | 4.32 |

| N | 21.52 | 21.11 |

These examples underscore the routine and critical nature of elemental analysis in the structural elucidation of new thiazole-containing compounds. The close correlation between the calculated and found percentages provides strong evidence for the successful synthesis and purity of the target molecules.

Computational Chemistry and Theoretical Studies of 2 Bromothiazole 5 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as 2-Bromothiazole-5-carbonitrile.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For thiazole (B1198619) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to find the equilibrium geometry. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles. For instance, in a study of the related compound 2-bromo-5-nitrothiazole, the optimized geometry was determined, providing a foundation for further analysis of its vibrational and electronic properties. nih.gov The optimized structure of this compound would similarly provide insights into its planarity and the spatial relationship between the bromine atom, the thiazole ring, and the nitrile group.

Table 1: Representative Theoretical Bond Lengths and Angles for a Thiazole Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N3 | 1.31 | N3-C2-S1 | 115.0 |

| N3-C4 | 1.38 | C2-N3-C4 | 109.5 |

| C4-C5 | 1.37 | N3-C4-C5 | 116.2 |

| C5-S1 | 1.73 | C4-C5-S1 | 111.8 |

| S1-C2 | 1.74 | C5-S1-C2 | 87.5 |

Note: This table is illustrative and based on general findings for thiazole rings. Actual values for this compound would require specific calculations.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For 2-bromo-5-nitrothiazole, the HOMO-LUMO energy gap has been calculated to understand its intramolecular charge transfer and bioactivity. nih.govirjweb.com Similar calculations for this compound would reveal the distribution of electron density and predict its reactivity hotspots. The HOMO is typically localized over the electron-rich regions of the thiazole ring and the bromine atom, while the LUMO is often distributed over the electron-withdrawing nitrile group and the thiazole ring.

Table 2: Frontier Molecular Orbital Energies of a Thiazole Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These values are representative for a thiazole derivative and serve as an example.

DFT calculations are highly effective in predicting various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov Theoretical vibrational frequencies can be calculated and compared with experimental data to assign the fundamental vibrational modes of the molecule. nih.gov For instance, in the study of 2-bromo-5-nitrothiazole, a complete vibrational assignment was carried out using FTIR and FT-Raman data in conjunction with DFT calculations. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of this compound. nih.gov This would provide information on the electronic transitions, such as n→π* and π→π*, and help in the interpretation of experimental UV-Visible spectra.

Molecular Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mgesjournals.com It is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.

For thiazole and benzothiazole (B30560) derivatives, QSAR studies have been employed to understand the structural requirements for their antiproliferative and other biological activities. nih.gov These studies often use descriptors related to the molecule's topology, electronic properties, and spatial arrangement. A QSAR model for a series of this compound analogs could help in designing more potent compounds by suggesting modifications to the molecular structure that would enhance their desired biological effect.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For a molecule like this compound, computational methods can be used to study various reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the nitrile group. DFT calculations can provide detailed information about the transition state structures and activation energies, which are crucial for understanding the reaction kinetics and selectivity. While specific studies on the reaction mechanisms of this compound are not prevalent in the literature, the general principles of computational reaction mechanism elucidation are well-established and could be readily applied to this compound.

Pharmacokinetic and Pharmacodynamic (ADMET) Predictions of this compound

In the realm of computational chemistry, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery and development. These in silico predictions for this compound offer valuable insights into its potential behavior within a biological system, guiding further experimental studies. Utilizing established computational models, a comprehensive ADMET profile for this compound has been generated.

The predicted ADMET parameters for this compound are summarized in the tables below. These predictions are based on its chemical structure and have been calculated using various well-regarded computational platforms.

Physicochemical Properties and Lipophilicity

The fundamental physicochemical properties of a compound heavily influence its pharmacokinetic profile. For this compound, these have been computationally estimated.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C4HBrN2S |

| Molecular Weight | 189.04 g/mol |

| LogP (Consensus) | 1.35 |

| Topological Polar Surface Area (TPSA) | 65.73 Ų |

Absorption

The absorption characteristics predict how well the compound is likely to be taken up by the body. Key parameters include intestinal absorption and cell permeability.

| Parameter | Prediction | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross intestinal epithelial cells. |

| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells by P-glycoprotein. |

Distribution

Distribution parameters provide an indication of how the compound might spread throughout the body's fluids and tissues.

| Parameter | Predicted Value/Prediction | Interpretation |

|---|---|---|

| Volume of Distribution (VDss) | Low | Tends to be confined to the bloodstream rather than distributing into tissues. |

| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to be able to cross the blood-brain barrier. |

| Plasma Protein Binding | Moderate | A moderate fraction of the compound is expected to bind to plasma proteins. |

Metabolism

Metabolism predictions focus on the compound's potential interaction with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.

| CYP Isoform | Inhibitor | Substrate |

|---|---|---|

| CYP1A2 | No | No |

| CYP2C9 | Yes | No |

| CYP2C19 | No | No |

| CYP2D6 | No | No |

| CYP3A4 | Yes | No |

Excretion

Excretion predictions estimate how the compound is likely to be eliminated from the body.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance | Low | Suggests a slower rate of elimination from the body. |

| Renal OCT2 Substrate | No | Unlikely to be actively secreted by the renal organic cation transporter 2. |

Toxicity

Toxicity predictions are crucial for identifying potential safety concerns early in the drug discovery pipeline.

| Toxicity Endpoint | Prediction | Interpretation |

|---|---|---|

| AMES Toxicity | Non-mutagenic | Unlikely to cause DNA mutations. |

| hERG I Inhibition | No | Low risk of cardiotoxicity related to hERG channel blockade. |

| Hepatotoxicity | Yes | Potential risk of liver toxicity. |

| Skin Sensitization | No | Unlikely to cause an allergic skin reaction. |

These computational predictions provide a preliminary assessment of the ADMET profile of this compound. While these in silico results are a valuable guide, they must be validated through subsequent in vitro and in vivo experimental studies to confirm the compound's pharmacokinetic and pharmacodynamic behavior.

Applications of 2 Bromothiazole 5 Carbonitrile and Its Derivatives in Advanced Materials and Medicinal Chemistry

Pharmaceutical Research and Drug Discovery

The thiazole (B1198619) nucleus is a cornerstone in the development of therapeutic agents, with numerous thiazole-containing drugs approved for clinical use. nih.gov Derivatives of 2-Bromothiazole-5-carbonitrile are actively investigated for their potential as intermediates in synthesizing complex pharmaceutical compounds and as lead structures for the development of new drugs targeting a range of diseases.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. guidechem.com Its utility as a pharmaceutical intermediate is demonstrated in the preparation of various active pharmaceutical ingredients (APIs). For instance, a related compound, ethyl 2-bromothiazole-5-carboxylate, is a key raw material in the synthesis of Febuxostat, a potent anti-gout medication. It is also utilized in the development of novel antibiotic drugs through multi-step synthetic pathways. mdpi.com The reactivity of the bromo group allows for various coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. A common synthetic route to produce this compound involves the diazotization of 2-aminothiazole-5-carbonitrile (B1278033) followed by a bromination reaction. guidechem.com

Development of Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds in this area. jchemrev.combiointerfaceresearch.com Research has shown that derivatives of benzothiazole (B30560), a related bicyclic structure, exhibit significant antibacterial and antifungal properties. nih.govresearchgate.net

For example, certain 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govscirp.orgbenzothiazole derivatives, synthesized from benzothiazole precursors, have demonstrated higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole (B54011) against various bacterial and fungal strains. mdpi.com Specifically, some of these compounds showed potent activity against Staphylococcus aureus, Bacillus subtilis, and Chlamydia pneumonia. mdpi.com The antifungal activity of these derivatives was also notable against Candida albicans and Aspergillus flavus. mdpi.com The structure-activity relationship studies suggest that the nature and position of substituents on the thiazole or benzothiazole ring play a crucial role in their antimicrobial efficacy. nih.gov

| Compound Type | Organism | Activity | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivative (7a) | Bacillus subtilis | Equipotent to Cefotaxime (MIC = 6 µmol/L) | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative (7a) | Chlamydia pneumonia | Equipotent to Cefotaxime (MIC = 12 µmol/L) | mdpi.com |

| Pyrrolo[2,1-b] nih.govscirp.orgbenzothiazole derivative (9a) | Staphylococcus aureus | More potent than Cefotaxime | mdpi.com |

| Pyrrolo[2,1-b] nih.govscirp.orgbenzothiazole derivative (9d) | Candida albicans | More potent than Fluconazole | mdpi.com |

| Benzothiazole-thiophene derivative (159) | Staphylococcus aureus | Equipotent to Ciprofloxacin (MIC = 6.25 µg/ml) | nih.gov |

Anticancer and Cytotoxicity Studies

The thiazole scaffold is a key feature in several clinically used anticancer drugs, and derivatives of this compound are extensively studied for their potential as novel anticancer agents. researchgate.net These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a well-validated target in cancer therapy, and its inhibition can block signaling pathways that lead to cell proliferation and survival. Several studies have focused on designing thiazole derivatives as EGFR inhibitors. tandfonline.com For instance, pyrazolyl-thiazole derivatives have demonstrated potent dual inhibitory activity against both HER-2 and EGFR. tandfonline.com The development of dual inhibitors targeting both EGFR and Cyclooxygenase-2 (COX-2) is also an active area of research, as both pathways are implicated in cancer progression. ju.edu.satandfonline.com Computational studies, such as molecular docking, are often employed to predict the binding affinity of these novel derivatives to the active sites of EGFR and COX-2. tandfonline.com

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is overexpressed in many types of cancers and contributes to inflammation and tumor growth. Consequently, selective COX-2 inhibitors are being investigated for their anticancer properties. Certain pyrazolyl-thiazolidinone and pyrazolyl-thiazole derivatives have been synthesized as analogues of celecoxib (B62257) (a known COX-2 inhibitor) and have shown selective COX-2 inhibition. nih.govbohrium.com

| Compound Series | Target | IC50 / Selectivity Index (S.I.) | Reference |

|---|---|---|---|

| Pyrazolyl-thiazole derivative (16a) | EGFR | 0.043 µM | nih.govbohrium.com |

| Pyrazolyl-thiazole derivative (16a) | HER-2 | 0.032 µM | nih.govbohrium.com |

| Pyrazolyl-thiazole derivative (18c) | EGFR | 0.226 µM | nih.govbohrium.com |

| Pyrazolyl-thiazole derivative (18c) | HER-2 | 0.144 µM | nih.govbohrium.com |

| Pyrazolyl-thiazolidinone derivative (16a) | COX-2 | S.I. = 134.6 | nih.govbohrium.com |

| Pyrazolyl-thiazole derivative (18f) | COX-2 | S.I. = 42.13 | nih.govbohrium.com |

Derivatives of this compound have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay, which measures cell viability.

For example, novel thiazole-naphthalene derivatives have shown potent antiproliferative activity on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with one compound exhibiting an IC50 value of 0.48 µM against MCF-7 cells. nih.gov Similarly, pyrimidine-based carbonitrile benzothiazole derivatives have displayed potent activity against a panel of cancer cell lines including laryngeal, breast, cervical, pancreatic, colon, and lung carcinomas. nih.gov Further studies have shown that certain benzothiazole derivatives can induce apoptosis and cause cell cycle arrest in breast cancer cells. nih.gov

| Compound Series | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | MCF-7 | Breast | 0.48 ± 0.03 | nih.gov |

| Thiazole-naphthalene derivative (5b) | A549 | Lung | 0.97 ± 0.13 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (7a) | NCI-H460 | Lung | 2.12 | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative (7a) | HepG2 | Liver | 2.24 | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative (7d) | HCT-116 | Colon | 2.06 | mdpi.com |

| Pyrazolyl-thiazolidinone derivative (16a) | MCF-7 | Breast | 0.73 | nih.govbohrium.com |

| Pyrazolyl-thiazolidinone derivative (16a) | A549 | Lung | 1.64 | nih.govbohrium.com |

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Thiazole derivatives have been identified as having significant anti-inflammatory properties, often linked to their ability to inhibit the COX-2 enzyme. researchgate.netnih.gov

The anti-inflammatory effects of newly synthesized thiazole derivatives are often evaluated in vivo using models such as the carrageenan-induced rat paw edema test. researchgate.net Studies have shown that certain substituted phenyl thiazoles can significantly reduce paw edema, with some compounds demonstrating up to 44% inhibition. wisdomlib.org The anti-inflammatory potential of these compounds, combined with their favorable predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, makes them promising candidates for further development as anti-inflammatory drugs. researchgate.net

Enzyme Inhibition Studies (e.g., Cyclin-Dependent Kinases)

The thiazole scaffold is a recognized pharmacophore in the design of enzyme inhibitors, particularly for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Deregulation of CDKs is a hallmark of many cancers, making them significant targets for therapeutic intervention. Derivatives of this compound, especially 2-aminothiazoles, have been extensively investigated as potent CDK inhibitors.

The 2-aminothiazole (B372263) moiety, readily synthesized from 2-bromothiazole (B21250) precursors, acts as a "hinge-binder," forming key hydrogen bonds within the ATP-binding site of CDKs. High-throughput screening campaigns have identified 2-aminothiazole-based compounds as inhibitors of the CDK2-cyclin A2 complex. Through structure-based design and medicinal chemistry efforts, these initial hits have been optimized into highly potent and selective inhibitors. For instance, N-aryl aminothiazoles prepared from 2-bromothiazole have demonstrated inhibitory activity against CDK1, CDK2, and CDK4.

Research has led to the development of diaminothiazole inhibitors with nanomolar potency against CDK2 and CDK5. One notable compound, a 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivative, has been shown to down-regulate the anti-apoptotic protein Mcl-1 and exhibit selective cytotoxicity against cancer cells. The inhibitory power of these molecules underscores the importance of the thiazole scaffold, derived from precursors like this compound, in generating targeted anticancer agents.

| Compound Type | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-(allylamino)-4-aminothiazol-5-yl(phenyl)methanone | CDK2-cyclin A2 | 15 µM | |

| Diaminothiazole Derivative (Compound 51) | CDK2 | 1.1 - 1.8 nM | |

| Diaminothiazole Derivative (Compound 51) | CDK5 | 1.1 - 1.8 nM | |

| Aminothiazole Derivative (SNS-032) | CDK2/cycE | 48 nM | |

| N-2-pyridyl aminothiazole | Pan-CDK | - |

Development of Agrochemicals (e.g., Pesticides, Herbicides)

The thiazole ring is a key structural motif in a variety of commercially successful agrochemicals. Its presence is found in insecticides, fungicides, and nematicides, highlighting the versatility of this heterocycle in crop protection. Thiazole-containing pesticides are noted for their low toxicity and potent, broad-spectrum biological activity.

Compounds incorporating the thiazole scaffold include the insecticide thiamethoxam (B1682794) and the fungicide ethaboxam. The development of novel pesticides often involves the modification of the thiazole ring to enhance efficacy and spectrum of activity. For example, a series of thiazolyl-substituted sulfonamides have been shown to exhibit good insecticidal and fungicidal properties. The inherent biological activity of the thiazole nucleus makes this compound a valuable starting material for the synthesis of new agrochemical candidates.

Fragment-Based Drug Discovery Campaigns

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach uses small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. The thiazole scaffold is considered an attractive building block in FBDD campaigns due to its wide range of biological activities.

Thiazoles have been identified as hits in several fragment screening campaigns. Their ability to form key interactions with protein targets makes them efficient starting points for optimization into more potent and drug-like molecules. The development of potent inhibitors often involves growing, linking, or merging these initial fragment hits. The versatility and established bioactivity of the thiazole ring make this compound a useful component in the design of fragment libraries for screening against a wide variety of therapeutic targets.

Bioactive Component Development